molecular formula C11H7F4NO B3042232 5-Fluoro-4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline CAS No. 537033-70-8

5-Fluoro-4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline

Cat. No. B3042232
CAS RN: 537033-70-8
M. Wt: 245.17 g/mol
InChI Key: KVKSLOAFYIGFPH-UHFFFAOYSA-N
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Description

5-Fluoro-4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline is a derivative of quinoline, substituted with trifluoromethyl, hydroxyl, and fluoride groups . Its molecular formula is C11H7F4NO and it has a molecular weight of 245.17 .


Synthesis Analysis

The synthesis of such compounds often involves a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . For instance, ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates have been synthesized by reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline is characterized by a quinoline core, which is a nitrogen-containing heterocyclic compound . It also contains fluorine atoms, which are known to enhance the biological activity of fluorinated compounds and provide some other unique properties .


Chemical Reactions Analysis

Fluorinated quinolines can undergo a variety of chemical reactions. For instance, they can participate in nucleophilic displacement of fluorine atoms and cross-coupling reactions . They can also serve as precursors for synthesizing other compounds, such as thioquinolines .

Safety and Hazards

The compound is classified as an irritant (Hazard Codes Xi), and safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

5-fluoro-6-methyl-2-(trifluoromethyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F4NO/c1-5-2-3-6-9(10(5)12)7(17)4-8(16-6)11(13,14)15/h2-4H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKSLOAFYIGFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=CC2=O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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